![molecular formula C21H20N4O3S3 B2459793 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 394227-68-0](/img/structure/B2459793.png)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecule’s structure offers some clues. The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis
The thiazolo [5,4-d]thiazole functionalized covalent triazine framework shows superior photocatalytic activity for hydrogen production and dye degradation .Scientific Research Applications
Synthesis and Microbial Studies
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, due to its complex structure involving benzothiazole and piperidine moieties, has been studied for its synthesis and potential microbial applications. In research focused on the synthesis and microbial studies of related pyridine derivatives, compounds with benzothiazole and piperidine structures demonstrated antibacterial and antifungal activities, indicating a potential for similar applications of the compound (Patel & Agravat, 2007).
Antiproliferative Activity
Further investigation into N-1,3-benzothiazol-2-ylbenzamide derivatives, which share a structural resemblance with the compound of interest, has shown promising antiproliferative activity on various cancer cell lines, including human liver hepatocellular carcinoma and breast cancer cell lines. These findings suggest potential cancer therapeutic applications for N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide (Corbo et al., 2016).
Antimicrobial and Antifungal Efficacy
The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, including those structurally related to the compound , have highlighted their effectiveness against a range of microbial strains. This research underscores the antimicrobial potential of such compounds, suggesting a role in combating microbial resistance (Anuse et al., 2019).
Mechanism of Action
Future Directions
The introduction of photoactive functional moieties into covalent triazine frameworks (CTFs), which contain triazine ring structures similar to that of graphitic carbon nitride (g-C3N4), can significantly improve photocatalytic activity . This suggests potential future directions for the development and application of such compounds.
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-13-22-18-17(29-13)10-9-16-19(18)30-21(23-16)24-20(26)14-5-7-15(8-6-14)31(27,28)25-11-3-2-4-12-25/h5-10H,2-4,11-12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSLSFZWQVUCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
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